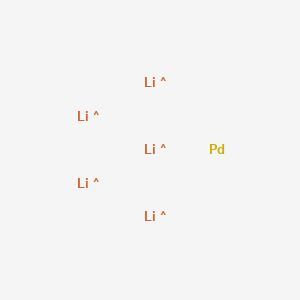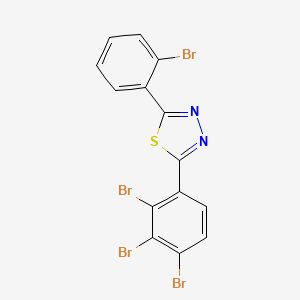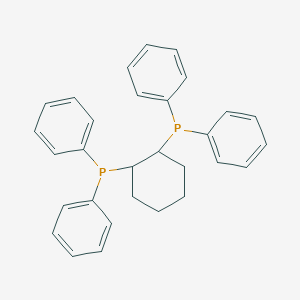![molecular formula C22H14O6 B14499690 1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] CAS No. 64380-48-9](/img/structure/B14499690.png)
1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] is an organic compound with the molecular formula C22H16O6 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a central phenylene bis(ethane-1,2-dione) core
Métodos De Preparación
The synthesis of 1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] typically involves the reaction of benzoyl chloride with p-hydroxybenzophenone under acidic conditions . The reaction is usually carried out at room temperature and employs acid catalysts such as hydrofluoric acid or phosphoric acid to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] involves its interaction with molecular targets through its hydroxyphenyl and diketone groups. These functional groups allow the compound to participate in hydrogen bonding, coordination with metal ions, and other interactions that can influence biological pathways and chemical reactions . The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparación Con Compuestos Similares
1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] can be compared with other similar compounds such as:
Bisphenol E:
Bisphenol BP:
1,4-Diacetylbenzene: This compound has a similar phenylene core but lacks the hydroxyphenyl groups. The uniqueness of 1,1’-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] lies in its combination of hydroxyphenyl and diketone functionalities, which provide distinct chemical and biological properties.
Propiedades
Número CAS |
64380-48-9 |
|---|---|
Fórmula molecular |
C22H14O6 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-2-[4-[2-(4-hydroxyphenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C22H14O6/c23-17-9-5-15(6-10-17)21(27)19(25)13-1-2-14(4-3-13)20(26)22(28)16-7-11-18(24)12-8-16/h1-12,23-24H |
Clave InChI |
JWSXIMHEKRFGJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)C(=O)C(=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)
![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)







![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)


![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
